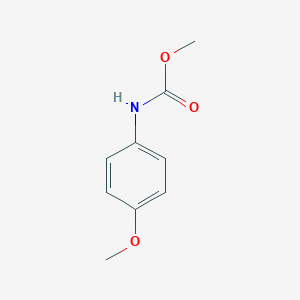

Methyl N-(4-methoxyphenyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULGIYKLMVSIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333870 | |

| Record name | Methyl N-(4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14803-72-6 | |

| Record name | Methyl N-(4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(4-methoxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of Methyl N-(4-methoxyphenyl)carbamate, a versatile carbamate ester of significant interest in organic synthesis and medicinal chemistry. This document delineates its fundamental physicochemical properties, established synthesis protocols, characteristic reactivity, and key applications. Furthermore, it details robust analytical methodologies for its characterization and outlines critical safety and handling procedures. The content herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and actionable insights to facilitate its effective use in a laboratory setting.

Introduction and Chemical Identity

This compound, also known as methyl 4-methoxycarbanilate, belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are characterized by the -NHC(=O)O- functional group. This structural motif is a hybrid of an amide and an ester, bestowing upon it a unique chemical stability and reactivity profile that is leveraged in various applications, from pharmaceuticals to agrochemicals.[1] The presence of the methoxy-substituted phenyl ring in this compound further modulates its electronic properties and biological activity, making it a valuable building block in the synthesis of more complex molecules.[2][3]

This guide will serve as a detailed resource, beginning with the compound's basic identifiers and properties, moving through its synthesis and reactivity, and concluding with practical considerations for its handling and analysis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | Methyl (4-methoxyphenyl)carbamate, Methyl 4-methoxycarbanilate | PubChem[4] |

| CAS Number | 1943-78-8 | ChemicalBook[5] |

| Molecular Formula | C9H11NO3 | PubChem[4] |

| Molecular Weight | 181.19 g/mol | PubChem[4] |

| Appearance | Solid | N/A |

| Melting Point | 88-89 °C | LabSolutions[6], ChemicalBook[5] |

| Solubility | Information not readily available in searched sources. | N/A |

| InChI Key | XULGIYKLMVSIEC-UHFFFAOYSA-N | PubChem[4] |

| SMILES | COC1=CC=C(C=C1)NC(=O)OC | PubChem[4] |

Table 1: Core Physicochemical Properties of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the reaction of a p-anisidine derivative with a methyl chloroformate or a similar methylating agent for the carbamate formation. A common and straightforward laboratory-scale synthesis involves the nucleophilic attack of the amine group of p-anisidine on the electrophilic carbonyl carbon of methyl chloroformate.

Causality of Experimental Choices

-

Choice of Reactants: p-Anisidine (4-methoxyaniline) serves as the amine source.[2][7][8] Its amino group is a potent nucleophile, readily attacking the carbonyl group of the chloroformate. The methoxy group at the para position is an electron-donating group, which slightly increases the nucleophilicity of the amine compared to aniline. Methyl chloroformate is an excellent electrophile due to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the carbonyl carbon.

-

Solvent Selection: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to prevent side reactions with the solvent. These solvents are also effective at dissolving both reactants.

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the p-anisidine, which would render it non-nucleophilic and halt the reaction.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-anisidine spot.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Chemical Reactivity and Applications

The carbamate functional group in this compound dictates its reactivity. It is generally more stable than esters but more susceptible to hydrolysis than amides.[1]

Nucleophilic Acyl Substitution

The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles.[9] This reaction is fundamental to many of its applications, particularly in the synthesis of more complex molecules where the carbamate acts as a protecting group for the amine.

Applications in Drug Development and Organic Synthesis

-

Protecting Group: The carbamate functionality is widely used as a protecting group for amines in multi-step organic syntheses.[1] Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool for synthetic chemists.

-

Intermediate in Pharmaceutical Synthesis: Carbamate derivatives are integral structural motifs in a wide range of therapeutic agents.[1] this compound can serve as a precursor or intermediate in the synthesis of biologically active compounds.

-

Agrochemicals: The carbamate structure is a common feature in many pesticides and herbicides.[10][11] While this specific compound's use in this area is not extensively documented in the searched results, its structural similarity to known agrochemicals suggests potential for investigation.

Analytical and Characterization Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the methoxy group protons, the aromatic protons, the N-H proton, and the methyl ester protons.

-

¹³C NMR: Shows the different carbon environments within the molecule, including the carbonyl carbon of the carbamate.

-

-

Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. Characteristic peaks would be observed for the N-H stretch, C=O stretch of the carbamate, and C-O stretches.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

Sample HPLC Protocol

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Analytical Workflow Diagram

Caption: A schematic of the typical analytical workflow for the characterization of this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified as an irritant.[4][12]

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with water before carefully transferring it to a suitable container for disposal.[13]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[12]

Conclusion

This compound is a valuable compound with a well-defined set of properties and a straightforward synthetic route. Its utility as a synthetic intermediate and building block in medicinal chemistry and other areas of organic synthesis is clear. This guide has provided a comprehensive overview of its fundamental characteristics, from its physicochemical properties and synthesis to its reactivity, analytical characterization, and safe handling. By adhering to the protocols and safety guidelines outlined herein, researchers can effectively and safely utilize this compound in their scientific endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LabSolutions. (n.d.). This compound.

- Emissary. (n.d.). The Role of p-Anisidine in Modern Dye Manufacturing.

- Vukić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 115-139.

- Chemistry LibreTexts. (2022, July 20). 11.9: Nucleophilic Substitution at Activated Amides and Carbamides.

- Wikipedia. (n.d.). p-Anisidine.

- Wikipedia. (n.d.). Methyl carbamate.

- Google Patents. (n.d.). US4272441A - Preparation of carbamates.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14803-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. nbinno.com [nbinno.com]

- 8. p-Anisidine - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 11. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

- 12. staging.keyorganics.net [staging.keyorganics.net]

- 13. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate

CAS Number: 14803-72-6

This technical guide provides a comprehensive overview of Methyl N-(4-methoxyphenyl)carbamate, a significant chemical compound with applications in research and as a potential intermediate in the development of novel therapeutic agents. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its potential mechanism of action, and discusses its applications for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound, with the CAS number 14803-72-6, is an aromatic carbamate ester.[1][2] Its structure features a central carbamate linkage with a methyl group on one side and a 4-methoxyphenyl group on the other. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl (4-methoxyphenyl)carbamate, p-Methoxy carbanilic acid, methyl ester, Methyl 4-methoxycarbanilate[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical State | White crystalline solid | |

| Melting Point | 88-89 °C | [3] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in many organic solvents | |

| pKa | Not readily available | |

| LogP | Not readily available |

Spectroscopic Characterization:

The structural integrity of synthesized this compound should be confirmed using standard spectroscopic techniques. While raw spectral data is best sourced from spectral databases, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carbamate, the aromatic carbons, the methoxy carbon, and the methyl ester carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the carbamate, and C-O stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through the reaction of p-anisidine with methyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution at the chloroformate.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials and Reagents:

-

p-Anisidine

-

Methyl chloroformate

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane and Ethyl Acetate for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-anisidine (1 equivalent) in the chosen solvent (e.g., DCM).

-

Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound as a white crystalline solid.

-

Causality in Experimental Choices:

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture, as methyl chloroformate is moisture-sensitive.

-

Base: Triethylamine acts as a scavenger for the HCl produced, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

-

Temperature Control: The reaction is initiated at 0 °C to manage the exothermicity of the acylation reaction and minimize the formation of byproducts.

-

Aqueous Workup: The series of washes removes the triethylamine hydrochloride salt, unreacted starting materials, and other water-soluble impurities.

-

Recrystallization: This final purification step is critical to obtain a product of high purity, which is essential for subsequent applications and characterization.

Potential Mechanism of Action: Acetylcholinesterase Inhibition

Caption: Proposed mechanism of AChE inhibition by carbamates.

Applications in Research and Development

While specific large-scale industrial applications for this compound are not widely documented, it holds potential in several areas of chemical and pharmaceutical research:

-

Intermediate in Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules. The carbamate functionality can be modified, or the aromatic ring can be further functionalized.

-

Protecting Group for Amines: Carbamates are frequently used as protecting groups for amines in multi-step organic synthesis.[7] The methoxyphenylcarbamate group can potentially be cleaved under specific conditions, allowing for the deprotection of the amine at a desired stage of a synthetic route.

-

Scaffold for Drug Discovery: The carbamate moiety is present in numerous approved drugs.[8] this compound can serve as a scaffold or starting material for the development of new bioactive compounds, particularly those targeting the cholinergic system. Its potential as an acetylcholinesterase inhibitor makes it a candidate for initial studies in the context of neurodegenerative diseases like Alzheimer's.[6][9]

-

Research in Proteomics: Related carbamate compounds are utilized in proteomics research, suggesting a potential application for this compound in the development of chemical probes or activity-based protein profiling reagents.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a compound with well-defined chemical properties and a straightforward synthetic route. Its potential as an acetylcholinesterase inhibitor and its utility as a synthetic intermediate make it a valuable molecule for researchers in organic synthesis and medicinal chemistry. Further investigation into its biological activity and applications is warranted to fully explore its potential in drug discovery and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wymore, T., & Tipton, P. A. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.

- PubChem. (n.d.). 4-Methoxyphenyl methyl(p-tolyl)carbamate. National Center for Biotechnology Information.

- Greig, N. H., et al. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PMC.

- Sterling, J., et al. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed.

- Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed.

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

- De Sarno, P., et al. (1986). Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia. PubMed.

Sources

- 1. This compound | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14803-72-6 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate: Structure, Properties, and Analysis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl N-(4-methoxyphenyl)carbamate. It provides a detailed examination of its molecular structure, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization.

Molecular Identity and Structural Elucidation

This compound, a member of the carbamate ester class, is characterized by a central carbamate functional group linking a 4-methoxyphenyl (anisole) moiety to a methyl group. Understanding its precise molecular structure is foundational to its application in chemical synthesis and materials science.

The two-dimensional structure of the molecule is presented below. This representation illustrates the covalent bonding and arrangement of atoms, including the planar phenyl ring, the ether linkage of the methoxy group, and the carbamate bridge.

Caption: 2D structure of this compound.

A summary of key molecular identifiers is provided in the table below for unambiguous referencing in databases and literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14803-72-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)OC | [1][2] |

| InChI | InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | [1][2] |

| InChIKey | XULGIYKLMVSIEC-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and reactivity. These parameters are critical for designing experimental conditions and predicting its toxicological and pharmacological profiles.

| Property | Value | Unit | Source |

| Molecular Weight | 181.19 | g/mol | [1][3][4] |

| Exact Mass | 181.07389321 | Da | [1] |

| Melting Point | 88 - 89 | °C | [4] |

| Computed XLogP3 | 1.7 | [1] | |

| Hydrogen Bond Donors | 1 | [1] | |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis Protocol: Carbamoylation of Methanol

The synthesis of this compound can be reliably achieved through the reaction of 4-methoxyphenyl isocyanate with methanol. This method is efficient and proceeds under mild conditions, making it a preferred route in laboratory settings. The isocyanate acts as a potent electrophile, which readily reacts with the nucleophilic hydroxyl group of methanol.

Expertise & Causality: The choice of an anhydrous solvent (if used) is critical to prevent the highly reactive isocyanate from hydrolyzing to form an unstable carbamic acid, which would subsequently decompose into 4-methoxyaniline, leading to urea byproducts and reduced yield. The reaction is typically exothermic and requires monitoring.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-methoxyphenyl isocyanate. Anhydrous tetrahydrofuran (THF) is added to dissolve the reactant.

-

Reaction: The solution is cooled to 0°C in an ice bath. Methanol (1.1 equivalents) is added dropwise via syringe over 5 minutes.

-

Incubation: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting isocyanate spot is no longer visible.

-

Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield the final product as a white crystalline solid.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis. Each technique provides unique information about the molecular structure.

Trustworthiness: This multi-faceted analytical approach provides a self-validating system. The data from NMR confirms the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight, collectively ensuring the identity of the synthesized compound.

| Technique | Expected Data & Interpretation | Source |

| ¹H NMR | Signals corresponding to aromatic protons (AA'BB' system, ~6.8-7.3 ppm), a singlet for the N-H proton, a singlet for the methoxy group on the ring (~3.8 ppm), and a singlet for the methyl ester group (~3.7 ppm). | [1] |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon of the carbamate (~155 ppm), and the two distinct methoxy carbons. | [1] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1740 cm⁻¹), and C-O stretching. | [1] |

| Mass Spec (GC-MS) | A molecular ion peak [M]⁺ at m/z = 181, corresponding to the molecular weight of the compound. Common fragment ions may include those at m/z 149 and 122. | [1] |

Safety and Handling

As a responsible Senior Application Scientist, ensuring laboratory safety is paramount. Based on aggregated GHS data, this compound requires careful handling.[1]

-

Hazard Classification: Causes serious eye irritation (H319, Eye Irrit. 2).[1]

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P317: If eye irritation persists: Get medical help.[1]

-

Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- Title: Methyl N-(4-methoxyphenyl)

- Title: Methyl N-(4-methoxyphenyl)

Sources

An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Methyl N-(4-methoxyphenyl)carbamate is a chemical compound belonging to the carbamate class of organic molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group imparts a unique combination of chemical and biological properties, making carbamates a significant structural motif in medicinal chemistry and materials science.[1][2] Due to their stability, ability to penetrate cell membranes, and resemblance to a peptide bond, carbamate derivatives have garnered considerable attention in modern drug discovery.[1] This guide provides a detailed technical overview of this compound, covering its nomenclature, physicochemical properties, synthesis, and potential applications.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental for scientific communication and reproducibility. This section outlines the IUPAC name and various synonyms for this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is:

This compound [3]

Synonyms and Identifiers

In literature and commercial catalogs, this compound is known by several other names. A comprehensive list of synonyms is provided below for cross-referencing purposes.[3][4]

-

Methyl (4-methoxyphenyl)carbamate[3]

-

p-Anisyl N-methylcarbamate

-

4-Methoxy Phenyl Methyl Carbamate

-

Methyl 4-methoxycarbanilate[3]

-

p-Methoxy carbanilic acid, methyl ester[3]

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 14803-72-6 | [3][4] |

| Molecular Formula | C9H11NO3 | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][5] |

| InChI | InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | [3][4] |

| InChIKey | XULGIYKLMVSIEC-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)OC | [3][4] |

| PubChem CID | 519003 | [3][4] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, formulation, and application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Solid | Typically a powder or crystalline solid. |

| Molecular Weight | 181.18854 g/mol | [4] |

| XLogP3-AA | 1.8 | A measure of lipophilicity.[4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 47.6 Ų | [3] |

| Heavy Atom Count | 13 | [4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy would be expected to show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methyl protons of the carbamate.[3]

-

¹³C NMR: Carbon nuclear magnetic resonance spectroscopy will show distinct peaks for each unique carbon atom in the molecule.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the C=O (carbonyl) group of the carbamate, and the C-O bonds.[3]

Synthesis of this compound

The synthesis of carbamates can be achieved through various chemical routes. A common and reliable method for the preparation of this compound involves the reaction of p-anisidine with methyl chloroformate.

Reaction Principle

This synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion, forming the carbamate product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Methyl chloroformate

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Reagent Addition: Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 14803-72-6 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Methyl N-(4-methoxyphenyl)carbamate in Organic Solvents

Foreword: Understanding Solubility in the Context of Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from discovery to clinical application. Among these properties, solubility stands as a critical determinant of a drug candidate's ultimate success. It governs bioavailability, dictates formulation strategies, and influences the feasibility of purification processes. This guide provides an in-depth technical exploration of the solubility of Methyl N-(4-methoxyphenyl)carbamate, a compound of interest in medicinal chemistry. Our approach as Senior Application Scientists is not merely to present data, but to provide a framework for understanding and predicting solubility behavior, grounded in both theoretical principles and practical experimental methodologies. We aim to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.

Physicochemical Profile of this compound

Before delving into its solubility, a fundamental understanding of the molecular structure and inherent properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID: 519003 |

| Molecular Formula | C₉H₁₁NO₃ | PubChem CID: 519003 |

| Molecular Weight | 181.19 g/mol | PubChem CID: 519003 |

| Melting Point | 88-89 °C | LabSolutions |

| Structure | PubChem CID: 519003 |

The structure reveals a moderately polar molecule containing a carbamate linkage, a methoxy-substituted aromatic ring, and a methyl ester. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and methoxy oxygens) suggests the potential for complex interactions with a variety of solvents. The principle of "like dissolves like" provides a preliminary framework for predicting its solubility; we anticipate good solubility in solvents of intermediate polarity that can engage in hydrogen bonding.

Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach

To move beyond qualitative predictions, we can employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is that substances with similar HSP values are likely to be miscible.

The HSP values for this compound can be estimated using the group contribution method, where the contributions of its constituent functional groups are summed.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Hansen Parameter | Value (MPa⁰.⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 8.8 |

| δH (Hydrogen Bonding) | 9.2 |

With these estimated parameters, we can now predict the solubility of this compound in a range of common organic solvents by comparing their respective HSP values. The closer the HSP values between the solute and the solvent, the higher the expected solubility.

Table 3: Predicted Solubility of this compound in Common Organic Solvents Based on HSP

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | Very Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Very Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | Good |

| Methanol | 15.1 | 12.3 | 22.3 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | Poor |

This table provides a predicted solubility profile based on theoretical calculations. Experimental verification is crucial for confirming these predictions.

Experimental Determination of Solubility: A Methodical Approach

Theoretical predictions provide a valuable starting point, but they must be validated through empirical testing. A systematic approach to determining solubility involves both qualitative and quantitative methods.

Qualitative Solubility Analysis: A Rapid Screening Method

This initial screening provides a quick assessment of solubility in a range of solvents with varying polarities and acid-base properties.

Diagram 1: Workflow for Qualitative Solubility Testing

Caption: A flowchart illustrating the systematic approach to qualitative solubility testing.

Protocol for Qualitative Solubility Determination:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the selected solvent. Begin with water, followed by the aqueous acidic and basic solutions, and then the organic solvents.

-

Observation: Agitate each tube vigorously for 1-2 minutes at room temperature. Observe if the solid dissolves completely. A compound is generally considered "soluble" if no solid particles are visible to the naked eye.

-

Causality of Solvent Choice:

-

Water: Assesses the overall polarity and hydrophilicity.

-

5% HCl: Determines the presence of basic functional groups that can be protonated to form a soluble salt. For this compound, the lone pair on the nitrogen of the carbamate could potentially be protonated, although it is a weak base.

-

5% NaOH: Identifies acidic protons. The N-H proton of the carbamate is weakly acidic and may be deprotonated by a strong base.

-

5% NaHCO₃: A weaker base than NaOH, used to differentiate between strong and weak acids. Carboxylic acids are typically soluble in NaHCO₃, while phenols are not. The carbamate N-H is not expected to be acidic enough to react.

-

Concentrated H₂SO₄: A strong acid that can protonate even very weak bases, such as the carbonyl oxygen.

-

Organic Solvents: A range of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol) should be tested to build a comprehensive solubility profile.

-

Quantitative Solubility Analysis: Precise Measurement

For applications requiring exact solubility values, such as formulation development, quantitative methods are necessary. The choice of method depends on the compound's properties and the available instrumentation.

This classic method is straightforward and does not require a chromophore, making it universally applicable.

Diagram 2: Workflow for Gravimetric Solubility Determination

Caption: A step-by-step workflow for the gravimetric determination of solubility.

Protocol for Gravimetric Solubility Determination:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Aliquot and Evaporation: Accurately pipette a known volume of the clear filtrate into a pre-weighed, clean, and dry container (e.g., a glass vial). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the residue corresponds to the mass of the dissolved solute.

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

Self-Validation: The "constant weight" in step 5 is a self-validating measure. Repeated cycles of drying and weighing should yield consistent results, ensuring that all solvent has been removed and the measurement is accurate.

This method is rapid and requires a small amount of material, but is only applicable if the compound possesses a chromophore that absorbs in the UV-Vis range. This compound, with its aromatic ring, is an excellent candidate for this technique.

Diagram 3: Workflow for UV-Vis Spectrophotometric Solubility Determination

Caption: A workflow for determining solubility using UV-Vis spectrophotometry.

Protocol for UV-Vis Spectrophotometric Solubility Determination:

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound of a known high concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line. The linearity of this curve is a self-validating check of the method's accuracy within that concentration range.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filter the saturated solution to remove undissolved solid.

-

Dilute an accurate volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Conclusion: A Holistic View of Solubility

The solubility of this compound, like any compound, is not a single value but a profile that depends on the interplay of its molecular structure with the properties of the solvent. This guide has provided a dual approach to understanding this critical parameter. By first employing a theoretical framework like Hansen Solubility Parameters, researchers can make rational, predictive assessments of solubility, saving time and resources. Subsequently, the application of rigorous, well-understood experimental protocols, from rapid qualitative screens to precise quantitative measurements, provides the empirical data necessary for confident decision-making in drug development and chemical research. This integrated approach of prediction and verification embodies the principles of sound scientific practice and is essential for advancing pharmaceutical science.

References

- PubChem. This compound.

- LabSolutions. Methyl N-(4-methoxyphenyl)

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]

- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 7(10), 1134-1137. [Link]

A Comprehensive Spectroscopic Guide to Methyl N-(4-methoxyphenyl)carbamate for Researchers and Drug Development Professionals

Introduction

Methyl N-(4-methoxyphenyl)carbamate, a key chemical entity in organic synthesis and medicinal chemistry, demands thorough structural elucidation to ensure its purity, identity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical endeavor. This in-depth technical guide provides a detailed exploration of the spectral characteristics of this compound, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their work. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and data interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, 300 MHz) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.28 | d | 2H | ~9.0 | H-2, H-6 |

| ~6.84 | d | 2H | ~9.0 | H-3, H-5 |

| ~6.7 (broad s) | s | 1H | - | N-H |

| 3.78 | s | 3H | - | O-CH₃ (on ring) |

| 3.74 | s | 3H | - | O-CH₃ (ester) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum displays a characteristic AA'BB' system, which often appears as two doublets for a para-substituted benzene ring. The downfield doublet at approximately 7.28 ppm corresponds to the two protons (H-2 and H-6) that are ortho to the carbamate group. The upfield doublet at around 6.84 ppm is assigned to the two protons (H-3 and H-5) ortho to the methoxy group. The observed coupling constant of approximately 9.0 Hz is typical for ortho-coupling in a benzene ring.

-

Amide Proton (N-H): A broad singlet is typically observed for the N-H proton of the carbamate group around 6.7 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be concentration and temperature-dependent.[2]

-

Methoxy Protons (O-CH₃): The spectrum shows two distinct singlets for the two methoxy groups. The singlet at 3.78 ppm is assigned to the protons of the methoxy group attached to the aromatic ring (C-12). The singlet at 3.74 ppm corresponds to the protons of the methyl ester group of the carbamate (C-11). The integration of each of these signals corresponds to three protons.

Experimental Protocol for ¹H NMR Data Acquisition:

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~155.8 | C=O (Carbamate) |

| ~154.2 | C-4 |

| ~131.5 | C-1 |

| ~121.9 | C-2, C-6 |

| ~114.4 | C-3, C-5 |

| ~55.5 | O-CH₃ (on ring) |

| ~52.3 | O-CH₃ (ester) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group (C-8) is the most downfield signal, appearing around 155.8 ppm.

-

Aromatic Carbons: The aromatic region shows four distinct signals. The carbon attached to the oxygen of the methoxy group (C-4) appears at approximately 154.2 ppm. The carbon attached to the nitrogen of the carbamate (C-1) is found around 131.5 ppm. The two equivalent carbons ortho to the carbamate group (C-2 and C-6) resonate at about 121.9 ppm, while the two equivalent carbons ortho to the methoxy group (C-3 and C-5) are observed at approximately 114.4 ppm.

-

Aliphatic Carbons: The carbon of the methoxy group attached to the aromatic ring (C-12) appears at roughly 55.5 ppm. The carbon of the methyl ester group (C-11) is observed at approximately 52.3 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

Acquiring a ¹³C NMR spectrum typically requires a higher sample concentration and a longer acquisition time compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, and C-O bonds.

Table 3: IR Spectral Data for this compound (KBr Pellet) [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3396 | Strong, sharp | N-H stretch |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1733 | Very Strong | C=O stretch (carbamate) |

| ~1610 | Strong | N-H bend |

| ~1510 | Strong | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (aryl ether) |

| ~1043 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum:

-

N-H Stretch: A strong, sharp absorption band around 3396 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide in the carbamate group.[4]

-

C-H Stretches: Medium intensity bands in the region of 2950-2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl groups.

-

C=O Stretch: A very strong absorption at approximately 1733 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate ester.[4][5]

-

N-H Bend: The N-H bending vibration appears as a strong band around 1610 cm⁻¹.[4]

-

C=C Stretch: The aromatic C=C stretching vibrations give rise to a strong absorption at about 1510 cm⁻¹.

-

C-O Stretches: Two strong C-O stretching bands are observed. The band around 1230 cm⁻¹ is attributed to the asymmetric C-O-C stretch of the aryl ether, and the band near 1043 cm⁻¹ is due to the C-O stretch of the carbamate ester.[4]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[6]

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for a molecule like this compound.[7][8]

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 182.08 | [M+H]⁺ |

| 204.06 | [M+Na]⁺ |

| 150.07 | [M+H - CH₃OH]⁺ |

| 124.06 | [M+H - C₂H₄O₂]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed. For this compound (molecular weight 181.19 g/mol ), this would appear at an m/z of approximately 182.08.[1] An adduct with sodium, [M+Na]⁺, at m/z 204.06 is also commonly observed.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for carbamates can involve the loss of small neutral molecules. For this compound, potential fragment ions could include the loss of methanol (CH₃OH) from the protonated molecule, resulting in an ion at m/z 150.07. Another possible fragmentation is the loss of the methyl carbamate moiety (C₂H₄O₂), leading to a fragment at m/z 124.06, corresponding to the protonated 4-methoxyaniline.

Experimental Protocol for ESI-MS Data Acquisition:

Caption: General workflow for acquiring a mass spectrum using electrospray ionization.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for its structural confirmation. By understanding the principles behind each technique and following detailed experimental protocols, researchers can confidently identify and characterize this important chemical compound. The data and interpretations presented in this guide serve as a valuable resource for scientists in academic and industrial settings, facilitating the advancement of research and development in organic and medicinal chemistry.

References

- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.).

- How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution. (n.d.).

- Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.).

- Shimadzu. (n.d.). KBr Pellet Method.

- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- DRX-400. (n.d.). 1H NMR Protocol for Beginners.

- Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides. (n.d.). PubMed.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic

- AV-400. (n.d.). 13-C NMR Protocol for beginners.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- Stepbystep procedure for NMR d

- Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (2011). PMC - NIH.

- What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. (2023, December 4). YouTube.

- Acquiring 1H and 13C Spectra. (2018). In Books.

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2011). PMC - NIH.

- Table of Characteristic IR Absorptions. (n.d.).

- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020).

- Lab 7: Electrospray Mass Spectrometry. (2020). Chemistry LibreTexts.

- 13C NMR. (n.d.). EPFL.

- Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.

- Table of Contents. (n.d.). The Royal Society of Chemistry.

- ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L. (n.d.).

- NMRHANDS-ON PROTOCOLS –ACQUISITION. (n.d.).

- NMR Experiment Procedure. (2013). Emory University.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). (n.d.).

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- 13C-NMR. (n.d.).

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Ionization Modes: EI. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- Ionization Modes. (n.d.). Mass Spectrometry & Proteomics Facility - University of Notre Dame.

- Comparison of the FT-IR spectra of the three tri-carbamates. (n.d.).

- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC - NIH.

- FTIR SPECTROSCOPY REFERENCE GUIDE. (n.d.). Agilent.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Methyl carbamate(598-55-0) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. This compound | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. rsc.org [rsc.org]

- 5. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(4-methoxyphenyl)carbamate, a significant organic compound, holds a place of interest within the realms of medicinal chemistry and drug development. As a carbamate derivative, it is part of a class of compounds recognized for their diverse biological activities and their utility as key structural motifs in pharmaceuticals and prodrugs[1][2]. The strategic placement of the methoxy group on the phenyl ring and the methyl carbamate moiety provides a unique electronic and steric profile, influencing its reactivity, binding interactions, and metabolic stability. This technical guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed methodologies for its synthesis, and an in-depth analysis of its spectral characteristics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 14803-72-6 | [3] |

| Molecular Formula | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| Melting Point | 88-89 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, chloroform, acetone, and DMSO. Sparingly soluble in water. | General chemical principles |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reaction of p-anisidine with methyl chloroformate. This reaction is a standard method for the formation of N-aryl carbamates. An alternative, two-step industrial process involves the methoxycarbonylation of a substituted aniline with dimethyl carbonate[4].

Synthetic Pathway: From p-Anisidine and Methyl Chloroformate

This laboratory-scale synthesis involves the acylation of the amine with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of this compound from p-anisidine.

Experimental Protocol

Materials:

-

p-Anisidine

-

Methyl chloroformate

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution.

-

Addition of Methyl Chloroformate: While maintaining the temperature at 0 °C, add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH) |

| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OCH₃) |

| ~6.70 | br s | 1H | N-H |

| 3.79 | s | 3H | Ar-OCH₃ |

| 3.75 | s | 3H | O-CH₃ (carbamate) |

Interpretation:

-

The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing carbamate group, while the upfield doublet corresponds to the protons ortho to the electron-donating methoxy group.

-

The broad singlet corresponds to the carbamate N-H proton.

-

The two sharp singlets at 3.79 and 3.75 ppm are assigned to the protons of the aromatic methoxy group and the methyl group of the carbamate ester, respectively.

¹³C NMR (Carbon-13 NMR) Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.8 | C=O (carbamate) |

| ~154.5 | Ar-C (ipso, attached to -OCH₃) |

| ~131.5 | Ar-C (ipso, attached to -NH) |

| ~122.0 | Ar-CH (ortho to -NH) |

| ~114.2 | Ar-CH (ortho to -OCH₃) |

| 55.5 | Ar-OCH₃ |

| 52.3 | O-CH₃ (carbamate) |

Interpretation:

-

The peak at ~155.8 ppm is characteristic of a carbamate carbonyl carbon.

-

The four signals in the aromatic region confirm the 1,4-disubstitution pattern.

-

The signals at 55.5 and 52.3 ppm correspond to the carbons of the two methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3320 | Strong, sharp | N-H stretch |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950, ~2840 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1610, ~1510 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (asymmetric, aryl-O) |

| ~1030 | Strong | C-O stretch (symmetric, aryl-O and ester) |

Interpretation:

-

The sharp, strong absorption around 3320 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary carbamate.

-

The very strong peak at approximately 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate group[5].

-

The bands in the 1610-1510 cm⁻¹ region are typical for aromatic C=C skeletal vibrations.

-

The strong absorptions around 1240 cm⁻¹ and 1030 cm⁻¹ are attributed to the C-O stretching vibrations of the ether and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 181. This peak corresponds to the molecular weight of the compound.

-

Key Fragment Ions:

-

m/z = 149: Loss of methanol (CH₃OH, 32 Da) from the molecular ion.

-

m/z = 122: Loss of the methoxycarbonyl group (•COOCH₃, 59 Da) from the molecular ion, forming the 4-methoxyphenylaminyl radical cation.

-

m/z = 108: Loss of the methyl isocyanate (CH₃NCO, 57 Da) from the molecular ion, corresponding to the 4-methoxyphenol radical cation.

-

Caption: Proposed fragmentation pathway for this compound.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is governed by the functional groups present: the carbamate, the aromatic ring, and the methoxy group.

-

Hydrolysis: The carbamate linkage is susceptible to both acidic and basic hydrolysis, yielding p-anisidine, methanol, and carbon dioxide. The stability towards hydrolysis is an important consideration in drug design, particularly for prodrug strategies[1].

-

N-Alkylation/Arylation: The nitrogen atom of the carbamate can undergo further substitution under appropriate conditions.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the electron-donating methoxy and amino groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be directed to the positions ortho to the methoxy group.

The carbamate moiety is a common feature in a wide array of pharmaceuticals, including anticonvulsants and agents for the treatment of Alzheimer's disease. The ability of the carbamate group to act as a hydrogen bond donor and acceptor makes it a valuable pharmacophore for interacting with biological targets. While specific applications of this compound in marketed drugs are not prominent, its structural motif is present in numerous research compounds with potential biological activities. For instance, derivatives of N-phenylbenzamides containing a methoxy group have been investigated for their antiviral properties[6]. The methoxyphenyl carbamate scaffold can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, a reliable synthetic protocol, and a comprehensive spectroscopic analysis of this compound. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis. A thorough understanding of the characteristics of this compound will facilitate its use as a building block in the development of novel therapeutic agents.

References

- PubChem. This compound.

- Royal Society of Chemistry.

- Chemguide.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

- Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, L., & Geng, Y. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug design, development and therapy, 14, 3723–3729. [Link]

- Taylor & Francis Online.

- YouTube.

- Google Patents.

- Google Patents.

- ResearchGate. Methyl N-(4-nitrophenyl)

- ResearchGate. Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. [Link]

- USP. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

- Popović-Grle, S., & Čulić, O. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 245–257. [Link]

- Chemistry LibreTexts. 11.